3-Hydroxystanozolol glucuronide (Qualitative)

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Hydroxystanozolol-Glucuronid beinhaltet typischerweise die enzymatische Glucuronidierung von 3-Hydroxystanozolol. Menschliche Lebermikrosomen werden oft verwendet, um diese Reaktion zu katalysieren. Die Reaktionsbedingungen umfassen ein wässriges Milieu mit einem geeigneten Puffer, wie z. B. Acetatpuffer bei pH 5,2, und das Vorhandensein von Uridin-5'-diphospho-glucuronsäure (UDPGA) als Glucuronsäure-Donor.

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-Hydroxystanozolol-Glucuronid wird aufgrund seiner spezifischen Anwendung in der Dopingkontrolle nicht häufig berichtet. Die enzymatische Synthesemethode kann mit Bioreaktoren, die mit menschlichen Lebermikrosomen oder rekombinanten Enzymen ausgestattet sind, vergrößert werden, um die Verbindung in größeren Mengen zu produzieren.

Eigenschaften

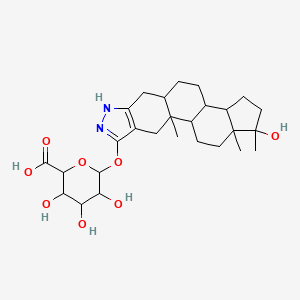

IUPAC Name |

3,4,5-trihydroxy-6-[(17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-5-yl)oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N2O8/c1-25-11-14-17(28-29-22(14)37-24-20(32)18(30)19(31)21(36-24)23(33)34)10-12(25)4-5-13-15(25)6-8-26(2)16(13)7-9-27(26,3)35/h12-13,15-16,18-21,24,30-32,35H,4-11H2,1-3H3,(H,28,29)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNGATFAUPNAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5OC6C(C(C(C(O6)C(=O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N2O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxystanozolol glucuronide typically involves the enzymatic glucuronidation of 3-hydroxystanozolol. Human liver microsomes are often used to catalyze this reaction. The reaction conditions include an aqueous environment with a suitable buffer, such as acetate buffer at pH 5.2, and the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor .

Industrial Production Methods

Industrial production of 3-hydroxystanozolol glucuronide is not commonly reported due to its specific application in doping control. the enzymatic synthesis method can be scaled up using bioreactors equipped with human liver microsomes or recombinant enzymes to produce the compound in larger quantities .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-Hydroxystanozolol-Glucuronid wird hauptsächlich im Bereich der Dopingkontrolle verwendet, um den Missbrauch von Stanozolol bei Sportlern nachzuweisen. Es dient als Langzeitmarker für die Verwendung von Stanozolol aufgrund seiner Stabilität und verlängerten Ausscheidung im Urin. Zusätzlich wird es in pharmakokinetischen Studien verwendet, um den Metabolismus und die Ausscheidung von Stanozolol zu verstehen.

Wirkmechanismus

Der Wirkmechanismus von 3-Hydroxystanozolol-Glucuronid beinhaltet seine Bildung durch die Glucuronidierung von 3-Hydroxystanozolol. Dieser Prozess wird von dem Enzym UDP-Glucuronosyltransferase (UGT) in der Leber katalysiert. Die Glucuronidierung erhöht die Wasserlöslichkeit von 3-Hydroxystanozolol und erleichtert seine Ausscheidung im Urin.

Wissenschaftliche Forschungsanwendungen

3-Hydroxystanozolol glucuronide is primarily used in the field of doping control to detect the misuse of stanozolol in athletes. It serves as a long-term marker for stanozolol use due to its stability and prolonged excretion in urine . Additionally, it is used in pharmacokinetic studies to understand the metabolism and excretion of stanozolol .

Wirkmechanismus

The mechanism of action of 3-hydroxystanozolol glucuronide involves its formation through the glucuronidation of 3-hydroxystanozolol. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The glucuronidation increases the water solubility of 3-hydroxystanozolol, facilitating its excretion in urine .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4β-Hydroxystanozolol-Glucuronid

- 16β-Hydroxystanozolol-Glucuronid

- 4,16-Dihydroxystanozolol-Glucuronid

Einzigartigkeit

3-Hydroxystanozolol-Glucuronid ist einzigartig aufgrund seines verlängerten Nachweisfensters in der Dopingkontrolle. Es ist einer der langfristigsten Metaboliten von Stanozolol und somit ein wertvoller Marker für die Erkennung von Stanozolol-Missbrauch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.